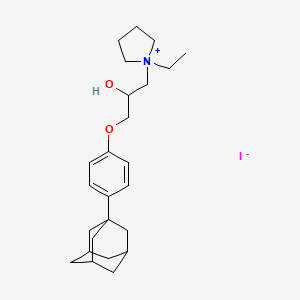
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidin-1-ium iodide is an organic compound characterized by its unique structural features, primarily centered around its adamantane moiety and pyrrolidinium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide typically involves multiple steps:
Adamantan-1-yl phenol derivatization: : This step involves reacting adamantane with phenol derivatives under acidic or basic conditions to form adamantan-1-yl phenol.
Epoxide formation: : The hydroxyl group is epoxidized using epoxidation agents such as peracids.
Ring-opening reaction: : The epoxide is subjected to a ring-opening reaction in the presence of an alkylpyrrolidine to form the final pyrrolidinium iodide product.
Industrial Production Methods
For industrial production, the process is optimized for large-scale synthesis, focusing on yield and purity. This typically involves:
Bulk preparation of adamantane derivatives using catalytic methods.
Continuous flow processes for epoxidation.
Efficient separation and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : The hydroxyl group in the molecule can be oxidized to form ketones or carboxylic acids.
Reduction: : Reduction of the compound can lead to alcohols or aldehydes.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: : Conditions include the use of halogenating agents, strong acids, or bases.
Major Products
Major products depend on the type of reaction:
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Derivatives with different substituents at the phenoxy or pyrrolidinium moieties.
Scientific Research Applications
Chemistry
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide is used as a reagent in organic synthesis, enabling the formation of complex molecules via its reactive functional groups.
Biology
In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature, possibly affecting membrane fluidity and permeability.
Medicine
Explored for its therapeutic potential, particularly in drug design and delivery systems, where its structure aids in crossing biological barriers and targeting specific cells or tissues.
Industry
Applied in the development of advanced materials, such as polymers with specific properties influenced by the adamantane core.
Mechanism of Action
The compound exerts its effects through interactions with biological targets, such as enzymes or receptors. Its unique structure allows for specific binding and activity modulation, often involving hydrophobic interactions with the adamantane moiety and ionic interactions with the pyrrolidinium group.
Comparison with Similar Compounds
Unique Features
1-(3-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-2-hydroxypropyl)-1-ethylpyrrolidinium iodide stands out due to its combination of adamantane and pyrrolidinium components, offering unique chemical and biological properties.
Similar Compounds
Adamantylamines: : Share the adamantane core but differ in their functional groups, leading to varied applications.
Pyrrolidinium salts: : Have similar ionic characteristics but lack the adamantane moiety, altering their chemical reactivity and biological activity.
This article just scratches the surface of this intricate compound. Its chemistry and applications are vast and continue to evolve with ongoing research and development. Curious to dive deeper into any specific aspect of this?
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(1-ethylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38NO2.HI/c1-2-26(9-3-4-10-26)17-23(27)18-28-24-7-5-22(6-8-24)25-14-19-11-20(15-25)13-21(12-19)16-25;/h5-8,19-21,23,27H,2-4,9-18H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRFIFBAHMNPAK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,3-dimethyl-2-oxobutyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429968.png)
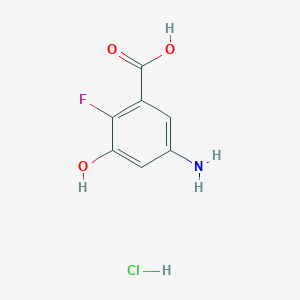
![4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2429973.png)
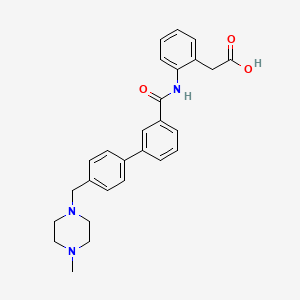
![tert-butyl N-[(1R,4Z,8S)-8-formylcyclooct-4-en-1-yl]carbamate](/img/structure/B2429975.png)
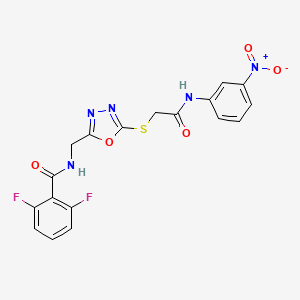
![3-Methoxy-4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B2429980.png)
![2-({4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2429981.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]piperidine](/img/structure/B2429982.png)
![N-(4-chlorobenzyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2429983.png)

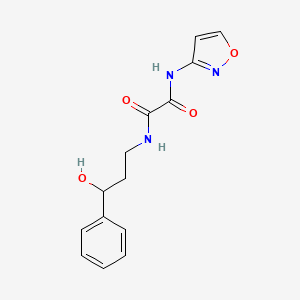
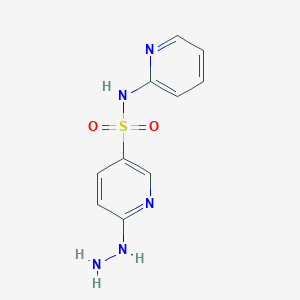
![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
